N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide typically involves the following steps:
Formation of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Fluorobenzamide Group: The 8-butoxyquinoline is then reacted with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and benzamide moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-glycine: Another quinoline derivative with a glycine moiety.
N-(8-butoxyquinolin-5-yl)-2-chlorobenzamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C20H19FN2O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C20H19FN2O2/c1-2-3-13-25-18-11-10-17(15-8-6-12-22-19(15)18)23-20(24)14-7-4-5-9-16(14)21/h4-12H,2-3,13H2,1H3,(H,23,24) |
InChI Key |
FXDCOYATFCBSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3F)C=CC=N2 |
Origin of Product |
United States |
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